1-(6-Fluoropyridin-3-yl)piperazine CAS 1121610-07-8 properties
1-(6-Fluoropyridin-3-yl)piperazine CAS 1121610-07-8 properties
CAS 1121610-07-8 | Structural Utility & Synthetic Methodology
Executive Summary
1-(6-Fluoropyridin-3-yl)piperazine (CAS 1121610-07-8) is a specialized heterocyclic building block extensively utilized in medicinal chemistry, particularly in the development of GPCR ligands (dopamine/serotonin modulators) and kinase inhibitors. Structurally, it consists of a piperazine ring coupled to the C3 position of a pyridine ring, which is substituted with a fluorine atom at the C6 position.
This monograph serves as a technical guide for research scientists. It prioritizes the regioselective synthesis required to preserve the C6-fluorine atom while functionalizing the C3 position—a common challenge due to the competing reactivity of fluoropyridines in Nucleophilic Aromatic Substitution (SnAr).
Physicochemical Profile
The introduction of the fluorine atom at the C6 position of the pyridine ring significantly alters the electronic and physicochemical properties compared to the non-fluorinated analog.
| Property | Value / Description | Technical Note |
| CAS Number | 1121610-07-8 | |
| IUPAC Name | 1-(6-fluoropyridin-3-yl)piperazine | Also referred to as 1-(2-fluoro-5-pyridyl)piperazine |
| Molecular Formula | C9H12FN3 | |
| Molecular Weight | 181.21 g/mol | |
| Appearance | Off-white to pale yellow solid | Oxidation sensitive; store under inert gas. |
| Calculated LogP | ~0.6 - 0.9 | Fluorine increases lipophilicity vs. H-analog. |
| pKa (Piperazine NH) | ~9.8 | Typical secondary amine basicity. |
| pKa (Pyridine N) | ~0.5 - 1.0 | Drastically reduced basicity due to electron-withdrawing F and N atoms. |
| Solubility | DMSO, Methanol, DCM | Low solubility in non-polar alkanes. |
Structural Significance in Drug Design:
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Metabolic Blocking: The C6-fluorine atom blocks the labile C2-position (relative to pyridine nitrogen) from metabolic oxidation (e.g., by aldehyde oxidase), extending the in vivo half-life of the parent drug.
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Electronic Modulation: The fluorine atom lowers the basicity of the pyridine nitrogen, reducing the likelihood of hERG channel inhibition—a common liability in piperazine-pyridine scaffolds.
Synthetic Methodology: The Regioselectivity Challenge
The Chemoselectivity Problem
Synthesizing this compound requires distinguishing between two potential reaction sites on the precursor 5-bromo-2-fluoropyridine :
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C2-Fluorine (SnAr Active): Highly susceptible to nucleophilic attack by amines due to the electron-deficient nature of the pyridine ring.
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C5-Bromine (Pd-Active): Requires transition metal catalysis (Buchwald-Hartwig) to react.
Critical Directive: To obtain the target 1-(6-fluoropyridin-3-yl)piperazine, one must couple the piperazine at the C5-Bromine position without displacing the C2-Fluorine . Standard heating with base will result in the wrong isomer (substitution of F) or polymerization.
Optimized Protocol: Palladium-Catalyzed Buchwald-Hartwig Amination
The following protocol utilizes a specific catalyst system designed to favor Oxidative Addition into the C-Br bond while suppressing SnAr side-reactions at the C-F bond.
Reagents:
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Substrate: 5-Bromo-2-fluoropyridine (1.0 eq)
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Nucleophile: N-Boc-piperazine (1.2 eq) (Use protected piperazine to prevent oligomerization)
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Catalyst: Pd(OAc)₂ (2-5 mol%)
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Ligand: XPhos or BINAP (5-10 mol%)
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Base: Cs₂CO₃ (2.0 eq) (Preferred over NaOtBu to minimize background SnAr)
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Solvent: Anhydrous Toluene or 1,4-Dioxane
Step-by-Step Workflow:
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Inertion: Charge a reaction vessel with 5-bromo-2-fluoropyridine, N-Boc-piperazine, and Cs₂CO₃. Evacuate and backfill with Argon (3x).
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Catalyst Addition: Add Pd(OAc)₂ and Ligand (pre-mixed in solvent is preferred) under Argon flow.
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Reaction: Heat to 80-100°C. Monitor via LC-MS.
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Checkpoint: Look for the disappearance of the bromide. If the Fluorine is displaced, you will see a mass shift corresponding to the loss of F and retention of Br (unlikely with this catalyst system, but possible).
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Workup: Cool to RT, filter through Celite to remove inorganic salts and Palladium black. Concentrate the filtrate.
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Deprotection: Dissolve the intermediate (tert-butyl 4-(6-fluoropyridin-3-yl)piperazine-1-carboxylate) in DCM. Add TFA (10-20 eq) at 0°C. Stir at RT for 2 hours.
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Isolation: Basify carefully with NaHCO₃ (aq) to pH 9. Extract with DCM/IPA (3:1) to recover the free base.
Synthetic Pathway Visualization
The following diagram illustrates the critical decision nodes in the synthesis to ensure the correct regioisomer is formed.
Figure 1: Synthetic logic flow distinguishing the correct Pd-catalyzed route from the erroneous SnAr pathway.
Handling, Stability & Safety
Piperazine derivatives are notorious sensitizers and must be handled with strict industrial hygiene protocols.
Stability Profile
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Hygroscopicity: The free base is moderately hygroscopic. It forms carbamates upon exposure to atmospheric CO₂. Store in tightly sealed containers, preferably under Argon.
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Thermal Stability: Stable up to ~100°C, but prolonged heating in air causes N-oxide formation at the pyridine nitrogen.
Safety Protocols (GHS Classification)
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Skin/Eye: Causes skin irritation (H315) and serious eye irritation (H319).
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Sensitization: Respiratory sensitizer. Inhalation of dust/vapors can cause asthma-like symptoms.[1]
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Handling:
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Use a localized exhaust hood.
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Wear nitrile gloves (double gloving recommended for solution handling).
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Quench all glassware with dilute HCl before washing to neutralize piperazine residues.
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Analytical Characterization
Verifying the integrity of the C-F bond is crucial.
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1H NMR (DMSO-d6):
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The proton at C2 (adjacent to F) will show a characteristic doublet due to H-F coupling (
Hz) and will be shifted upfield relative to the non-fluorinated analog. -
Piperazine protons appear as two triplets or broad multiplets around 3.0-3.5 ppm.
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19F NMR:
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Essential for confirming the presence of the fluorine atom. Expect a singlet (or doublet if proton-coupled) around -70 to -80 ppm (standard range for fluoropyridines).
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Mass Spectrometry:
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ESI+: [M+H]+ = 182.1.
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Fragmentation often shows loss of the piperazine ring.
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References
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Buchwald, S. L., & Hartwig, J. F. (2008).[2] "Palladium-Catalyzed Amination of Aryl Halides." Organic Reactions.[2][3][4][5][6] (Foundational methodology for C-N coupling).
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Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition. (Ligand selection for heteroaryl halides).
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National Center for Biotechnology Information. (2024). "PubChem Compound Summary for CAS 1121610-07-8". PubChem.
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Sigma-Aldrich. (2024).[7] "Safety Data Sheet: Piperazine Derivatives". (General safety handling for piperazine scaffolds).
Sources
- 1. mmbio.byu.edu [mmbio.byu.edu]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 5. Piperazine synthesis [organic-chemistry.org]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. fishersci.com [fishersci.com]
